molecular formula C12H18N2O2 B10956034 N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10956034
M. Wt: 222.28 g/mol
InChI Key: BQMUJYLCQLIAAC-UHFFFAOYSA-N
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Description

N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that features an oxazole ring substituted with cyclohexyl, dimethyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α,β-unsaturated carbonyl compounds with N-hydroxy-4-toluenesulfonamide, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of mild bases and moderate temperatures to ensure high regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of metal-free synthetic routes can reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-cyclohexyl-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H18N2O2/c1-8-9(2)16-14-11(8)12(15)13-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,13,15)

InChI Key

BQMUJYLCQLIAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC2CCCCC2)C

Origin of Product

United States

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